![molecular formula C19H14FN5OS B2610284 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone CAS No. 863458-30-4](/img/structure/B2610284.png)
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone
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Description
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a useful research compound. Its molecular formula is C19H14FN5OS and its molecular weight is 379.41. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown promise as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects against cancer cells. These derivatives inhibit cell proliferation, induce apoptosis, and interfere with cancer cell signaling pathways. Further studies are needed to explore their specific mechanisms of action and potential for targeted cancer therapy .
Antimicrobial Properties
The compound exhibits antimicrobial activity against bacteria and fungi. It has been tested against strains of Staphylococcus aureus and Escherichia coli, showing good antibacterial effects. Its potential as an antimicrobial agent warrants further investigation .
Analgesic and Anti-Inflammatory Effects
Triazolothiadiazine derivatives have demonstrated analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation by interacting with relevant receptors. Understanding their precise mechanisms could lead to novel pain management strategies .
Antioxidant Potential
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold may possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigating its antioxidant capacity could reveal therapeutic applications .
Enzyme Inhibition
Several enzymes are potential drug targets. Triazolothiadiazine derivatives have been explored as inhibitors of enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These interactions may have implications for treating metabolic disorders, neurodegenerative diseases, and obesity .
Antiviral Activity
Triazolothiadiazines have been investigated for their antiviral potential. While specific studies on this compound are limited, related derivatives have shown activity against viruses. Understanding their mode of action and selectivity could contribute to antiviral drug development .
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-15-8-6-13(7-9-15)10-25-18-17(23-24-25)19(22-12-21-18)27-11-16(26)14-4-2-1-3-5-14/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGUMMJCTSSSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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